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Compound of Interest

Compound Name: 4-Bromopyridazine Hydrobromide

Cat. No.: B1146793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Bromopyridazine
Hydrobromide, a key building block in medicinal chemistry. This document details its

synthesis, chemical properties, and significant applications, with a focus on its role in the

development of novel therapeutics. All quantitative data is summarized in structured tables, and

key experimental methodologies are provided. Visual diagrams generated using Graphviz are

included to illustrate synthetic pathways and experimental workflows.

Physicochemical Properties
4-Bromopyridazine Hydrobromide is the hydrobromide salt of 4-bromopyridazine. The salt

form often provides enhanced stability and ease of handling compared to the free base, making

it a convenient precursor in multi-step syntheses.
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Property Value Reference

Molecular Formula C₄H₄Br₂N₂ --INVALID-LINK--

Molecular Weight 239.90 g/mol
--INVALID-LINK--, --INVALID-

LINK--

CAS Number 1220039-64-4 --INVALID-LINK--

Appearance Solid --INVALID-LINK--

Storage Conditions
Inert atmosphere, store in

freezer, under -20°C
--INVALID-LINK--

Spectroscopic Data
Detailed experimental spectroscopic data for 4-Bromopyridazine Hydrobromide is not readily

available in the public domain. The following data is based on predicted values and data for the

free base, 4-bromopyridazine, which should serve as a useful reference for experimental

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

Nucleus Solvent
Chemical Shift

(δ, ppm)
Multiplicity Assignment

¹H DMSO-d₆ ~9.3 d H-6

¹H DMSO-d₆ ~8.8 dd H-3

¹H DMSO-d₆ ~8.0 d H-5

¹³C DMSO-d₆ ~155 C C-6

¹³C DMSO-d₆ ~152 C C-3

¹³C DMSO-d₆ ~135 C C-5

¹³C DMSO-d₆ ~125 C C-4

Note: Predicted data should be confirmed by experimental analysis.
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Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromopyridazine Hydrobromide is expected to show characteristic

peaks for the pyridazine ring and the C-Br bond.

Functional Group Expected Frequency Range (cm⁻¹)

N-H stretch (from HBr) 3200-2500 (broad)

C-H stretch (aromatic) 3100-3000

C=N and C=C stretch (pyridazine ring) 1600-1450

C-Br stretch 700-500

Mass Spectrometry (MS)
The mass spectrum of the free base, 4-bromopyridazine, would exhibit a characteristic isotopic

pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The molecular ion peaks would be expected at m/z 158 and 160.

Synthesis of 4-Bromopyridazine
An industrial preparation method for 4-bromopyridazine has been reported, starting from 3,6-

dichloropyridazine.[1] The process involves four main steps with the final step being the

bromination of 4-hydroxypridazine.
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Industrial Synthesis of 4-Bromopyridazine

Step 1: Chlorination

Step 2: Hydroxylation

Step 3: Dechlorination

Step 4: Bromination

3,6-Dichloropyridazine

3,4,6-Trichloropyridazine

Cl₂, 160°C, 10h
Yield: 91.2%

3,6-Dichloro-4-hydroxypridazine

15% NaOH, 100°C, 8h
Yield: 91.1%

4-Hydroxypyridazine

H₂, Pd/C, NaOH

4-Bromopyridazine

POBr₃, 80°C, 1h
Yield: 58.2%

Click to download full resolution via product page

Synthesis of 4-Bromopyridazine.
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Detailed Experimental Protocol for Bromination (Step 4)
[1]

To 2.5 g of phosphorus oxybromide, add 0.5 g of 4-hydroxypyridazine.

Heat the reaction mixture to 80°C and maintain for 1 hour.

After cooling, concentrate the reaction solution to dryness at 60°C under reduced pressure.

Slowly add ice water to quench the remaining phosphorus oxybromide.

Adjust the pH of the solution to 8.0 with 25% concentrated ammonia water.

Extract the aqueous layer with chloroform.

Dry the combined organic phases with anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography using petroleum ether as the

eluent.

Collect the effluent and perform vacuum distillation, followed by recrystallization from

cyclohexane to obtain 4-bromopyridazine as a light yellow powder.

Applications in Drug Development
4-Bromopyridazine is a valuable intermediate in the synthesis of various pharmacologically

active compounds. Its bromo-substituent allows for facile functionalization through cross-

coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds,

widely employed in the synthesis of biaryl and heteroaryl compounds. 4-Bromopyridazine can

be coupled with various boronic acids or esters to introduce diverse substituents at the 4-

position of the pyridazine ring.
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General Workflow for Suzuki-Miyaura Coupling

Reaction Setup

Inert Atmosphere

Solvent Addition & Reaction

Work-up & Purification

Combine 4-Bromopyridazine,
Boronic Acid, Base, and

Palladium Catalyst in a Flask

Evacuate and Backfill
with Inert Gas (e.g., Argon)

Add Degassed Solvent

Heat to Reaction Temperature

Cool, Dilute with Organic
Solvent and Wash

Dry Organic Layer and Concentrate

Purify by Column Chromatography

Click to download full resolution via product page

General Suzuki-Miyaura Coupling Workflow.
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Table of Typical Suzuki-Miyaura Reaction Conditions

Component Example Role

Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ Catalyst for cross-coupling

Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the boronic acid

Solvent
1,4-Dioxane/Water, Toluene,

DMF
Reaction medium

Ligand (optional) PPh₃, XPhos, SPhos
Stabilizes and activates the

catalyst

Role in the Synthesis of γ-Secretase Modulators
One of the most significant applications of pyridazine derivatives is in the development of γ-

secretase modulators (GSMs) for the treatment of Alzheimer's disease.[2][3] γ-secretase is an

enzyme complex involved in the production of amyloid-β (Aβ) peptides, which are implicated in

the formation of amyloid plaques in the brains of Alzheimer's patients. GSMs aim to

allosterically modulate the activity of γ-secretase to favor the production of shorter, less

amyloidogenic Aβ peptides, thereby reducing the formation of toxic Aβ42.[4][5]

The pyridazine scaffold has been identified as a promising core structure for novel, soluble

GSMs.[2] 4-Bromopyridazine serves as a key starting material for the synthesis of these

modulators, allowing for the introduction of various functionalities through reactions like the

Suzuki-Miyaura coupling to explore structure-activity relationships (SAR).

While specific IC₅₀ values for compounds directly synthesized from 4-bromopyridazine are not

readily available in the public literature, the general class of pyridazine-derived GSMs has

shown promising activity in preclinical studies.[2]

Conclusion
4-Bromopyridazine Hydrobromide is a versatile and valuable building block for drug

discovery and development. Its stable salt form and the reactivity of the bromo-substituent

make it an ideal starting material for the synthesis of complex heterocyclic compounds. The

detailed synthetic protocol and its application in Suzuki-Miyaura coupling reactions highlight its
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utility for medicinal chemists. The established role of the pyridazine core in potent γ-secretase

modulators underscores the importance of 4-Bromopyridazine Hydrobromide in the ongoing

search for effective treatments for Alzheimer's disease. Further exploration of this scaffold is

likely to yield novel therapeutic agents with improved pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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